An In-Depth Technical Guide to 5-Bromo-N-methylpyrazine-2-carboxamide: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-N-methylpyrazine-2-carboxamide: Structure, Properties, Synthesis, and Applications
Introduction
The pyrazine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Within this class, pyrazine carboxamides are of particular interest, serving as key components in molecules targeting a range of diseases, from tuberculosis to cancer.[3][4] This technical guide provides a comprehensive overview of a specific, highly versatile derivative: 5-Bromo-N-methylpyrazine-2-carboxamide. We will delve into its core chemical identity, physicochemical and spectroscopic properties, a robust synthesis protocol, and its strategic application as a building block in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.
Core Chemical Identity
5-Bromo-N-methylpyrazine-2-carboxamide is a halogenated heterocyclic amide. The structure consists of a central pyrazine ring, substituted at the 2-position with an N-methylcarboxamide group and at the 5-position with a bromine atom. This bromine atom is not merely a substituent; it is a key functional handle that dictates the compound's synthetic utility.
Caption: 2D Chemical Structure of 5-Bromo-N-methylpyrazine-2-carboxamide.
Below is a summary of its key chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-N-methylpyrazine-2-carboxamide | N/A |
| Molecular Formula | C₆H₆BrN₃O | [5] |
| Molecular Weight | 216.04 g/mol | [5] |
| Monoisotopic Mass | 214.96942 Da | [5] |
| SMILES | CNC(=O)C1=CN=C(C=N1)Br | [5] |
| InChIKey | BXHHIPJCZWKLSU-UHFFFAOYSA-N | [5] |
| CAS Number | Not available in public databases. The parent amide, 5-Bromopyrazine-2-carboxamide, is registered under CAS 36070-84-5. | [6][7] |
Physicochemical and Spectroscopic Properties
Experimental data for this specific compound is scarce in the literature. However, based on its structure and data from related analogs, we can predict its key properties, which are crucial for experimental design, including reaction monitoring and product characterization.
Table 2.1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes | Source |
|---|---|---|---|
| XlogP | 0.4 | Indicates moderate lipophilicity, suggesting good potential for drug-likeness. | [5] |
| Appearance | Expected to be a solid at room temperature. | Based on the parent amide, which is a yellow to brown solid.[6] | N/A |
| Hydrogen Bond Donors | 1 | The secondary amide N-H group. | [5] |
| Hydrogen Bond Acceptors | 3 | The two pyrazine nitrogens and the carbonyl oxygen. |[5] |
Table 2.2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Characteristic Signals | Rationale |
|---|---|---|
| ¹H NMR | δ ~8.5-9.0 ppm (2H, s); δ ~2.9-3.1 ppm (3H, d); δ ~6.5-7.5 ppm (1H, broad s) | The two pyrazine protons are in a deshielded environment. The N-methyl group will appear as a doublet due to coupling with the adjacent N-H proton. The amide proton signal will be broad. |
| ¹³C NMR | δ ~160-165 ppm (C=O); δ ~140-150 ppm (Pyrazine C); δ ~26-30 ppm (-CH₃) | The carbonyl carbon is significantly downfield. The aromatic carbons of the pyrazine ring appear in the typical range, with the bromine-substituted carbon being distinct. The N-methyl carbon is upfield. |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~1670 cm⁻¹ (C=O stretch, amide I); ~1530 cm⁻¹ (N-H bend, amide II) | These characteristic amide bands are strong indicators of the functional group's presence.[8] The C=O stretch is a particularly strong and reliable absorption.[8] |
| Mass Spectrometry | M⁺ at m/z ~215 and M+2 at m/z ~217 in a ~1:1 ratio. | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) results in a distinctive pair of molecular ion peaks with nearly equal intensity, which is a definitive confirmation of a single bromine atom in the molecule. |
Synthesis and Purification
A reliable synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide can be achieved through the amidation of a suitable precursor, such as the corresponding methyl ester. This method is efficient and utilizes readily available starting materials.
3.1 Rationale for Synthetic Approach The chosen pathway involves the nucleophilic acyl substitution of methyl 5-bromopyrazine-2-carboxylate with methylamine. This is a standard and high-yielding transformation. The methyl ester precursor is commercially available or can be synthesized from 5-bromopyrazine-2-carboxylic acid.[9] The reaction proceeds by the attack of the methylamine nitrogen on the electrophilic carbonyl carbon of the ester, followed by the elimination of methanol.
Caption: Experimental workflow for the synthesis of the title compound.
3.2 Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methyl 5-bromopyrazine-2-carboxylate (1.0 eq).[9] Dissolve the ester in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Addition of Reagent: Cool the solution to 0°C using an ice bath. Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise over 15 minutes with gentle stirring.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 5-Bromo-N-methylpyrazine-2-carboxamide as a pure solid.
-
Self-Validation: The purity and identity of the final product must be confirmed using the spectroscopic methods outlined in Table 2.2. The presence of the characteristic bromine isotope pattern in the mass spectrum is a critical validation step.
-
Reactivity and Applications in Drug Discovery
While not a therapeutic agent itself, 5-Bromo-N-methylpyrazine-2-carboxamide is a high-value building block for constructing libraries of potential drug candidates. Its utility stems from both the inherent biological relevance of the pyrazine carboxamide core and the synthetic versatility endowed by the bromine substituent.
4.1 The Privileged Pyrazine Carboxamide Scaffold The pyrazine carboxamide core is a recognized pharmacophore. Derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology.[2] For example, pyrazine-based molecules have been designed as fibroblast growth factor receptor (FGFR) inhibitors and protein kinase C (PKC) inhibitors.[2][3] The N-methylamide moiety can engage in crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes, while the pyrazine ring provides a rigid scaffold for orienting other substituents.
4.2 A Versatile Handle for Chemical Diversification The true power of this molecule for researchers lies in the C5-bromine atom. It serves as an exceptional leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of chemical functionalities.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids allows for the synthesis of 5-aryl-N-methylpyrazine-2-carboxamides. This is a primary strategy for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties at this position.[10]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces diverse amino substituents, which can serve as key hydrogen bond donors or acceptors for target engagement.
-
Sonogashira Coupling: Reaction with terminal alkynes allows for the introduction of rigid, linear linkers, useful for probing deeper pockets in a protein binding site.
This synthetic flexibility allows for the rapid generation of a diverse library of compounds from a single, common intermediate.
Caption: Role as a versatile intermediate in library synthesis.
Conclusion
5-Bromo-N-methylpyrazine-2-carboxamide represents more than just a single chemical entity; it is a strategic tool for medicinal chemistry and drug discovery. Its structure combines the biologically relevant pyrazine carboxamide pharmacophore with a synthetically versatile bromine handle. This combination empowers researchers to efficiently synthesize diverse libraries of novel compounds for biological screening. The predictable physicochemical and spectroscopic properties, coupled with a straightforward synthesis, make it an accessible and valuable intermediate for programs targeting kinases and other enzyme classes. As the demand for novel therapeutics continues to grow, the intelligent application of such well-designed building blocks will remain a cornerstone of modern drug development.
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